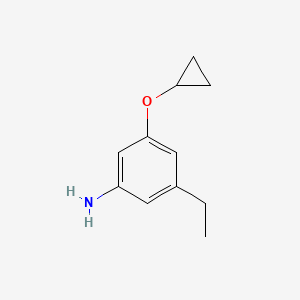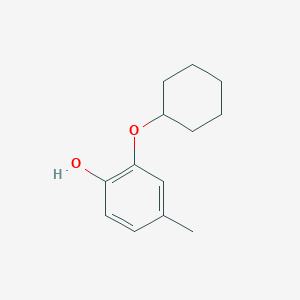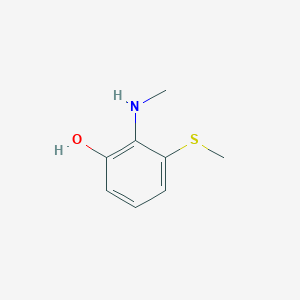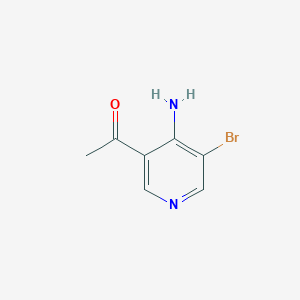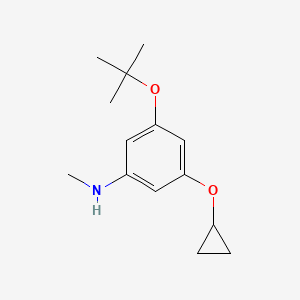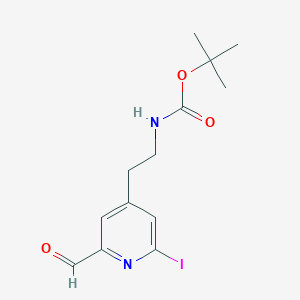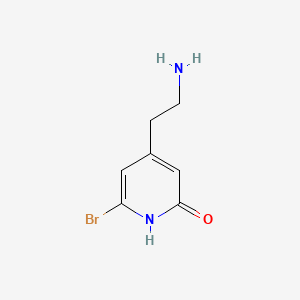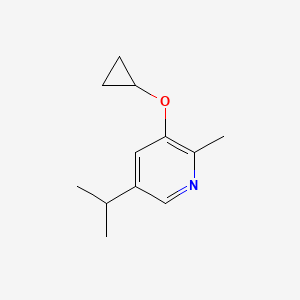
3-Cyclopropoxy-5-isopropyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methyl group, and an isopropyl group attached to a pyridine ring. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl halide with a pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction could result in a fully saturated pyridine ring.
Applications De Recherche Scientifique
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-CYCLOPROPOXY-2-ISOPROPYL-5-METHYLPYRIDINE
- 3-CYCLOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
Uniqueness
3-CYCLOPROPOXY-2-METHYL-5-(PROPAN-2-YL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-6-12(9(3)13-7-10)14-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
Clé InChI |
ILYUPVSOJJIXNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


